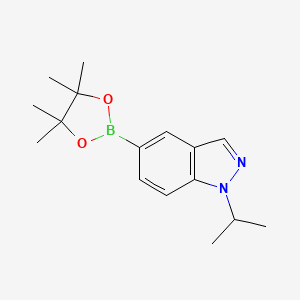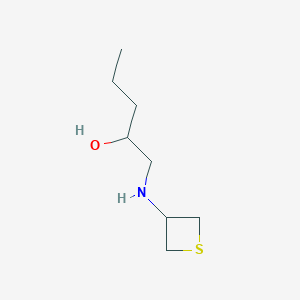![molecular formula C9H7NO2S B8229965 Methylthieno[2,3-b]pyridine-6-carboxylate](/img/structure/B8229965.png)
Methylthieno[2,3-b]pyridine-6-carboxylate
Overview
Description
Methylthieno[2,3-b]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential as Anti-inflammatory Agents
Methylthieno[2,3-b]pyridine-6-carboxylate derivatives have been explored for their potential use as anti-inflammatory agents. The research by Moloney (2001) in "Molecules" discusses the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, motivated by the anti-inflammatory activity of structurally related molecules (G. P. Moloney, 2001).
Synthesis and Chemical Reactions
The molecule has been a subject of chemical synthesis studies. Zhu, Lan, and Kwon (2003) reported on a phosphine-catalyzed annulation reaction to synthesize highly functionalized tetrahydropyridines, including derivatives of this compound (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003). Additionally, Bakhite et al. (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, which involved reactions starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).
Applications in Antitumor Research
The derivatives of this compound have been studied for their potential antitumor properties. For instance, Silva et al. (2021) synthesized novel functionalized methyl 3-(hetero)arylthieno[2,3-b]pyridine-2-carboxylates and evaluated their antitumoral potential, highlighting the potential of these derivatives in cancer treatment research (Bruna R Silva, Rita Rebelo, Juliana M. Rodrigues, C. P. Xavier, M. Vasconcelos, & M. Queiroz, 2021).
Photophysical Properties
Research on the photophysical properties of these compounds has been conducted, particularly in the context of potential antitumor compounds. Carvalho et al. (2013) studied the absorption and fluorescence properties of four 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which were evaluated previously as potential antitumor compounds (M. S. D. Carvalho, A. C. Hortelão, R. Calhelha, Ana S. Abreu, P. Coutinho, M. Queiroz, & E. M. Castanheira, 2013).
properties
IUPAC Name |
methyl thieno[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-3-2-6-4-5-13-8(6)10-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDQVUNOIGRUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Chloro-4-iodo-3-methylthieno[2,3-c]pyridine](/img/structure/B8229913.png)


![4-Chloro-2-iodofuro[2,3-b]pyridine](/img/structure/B8229938.png)

![[(2S)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B8229957.png)


